2'-O-Methyl-N6-phenoxyacetyladenosine
Description
2'-O-Methyl-N6-phenoxyacetyladenosine (CAS No. 128219-85-2) is a chemically modified nucleoside with the molecular formula C41H49N6O8P and a molecular weight of 784.83 g/mol . Its structure features two key modifications:
- 2'-O-Methylation: A methyl group replaces the hydroxyl group at the 2'-position of the ribose sugar, enhancing nuclease resistance and RNA duplex stability.
- N6-Phenoxyacetylation: A phenoxyacetyl group is attached to the N6 position of the adenine base, which improves hydrophobicity and facilitates solid-phase oligonucleotide synthesis.
This compound is primarily utilized as a phosphoramidite reagent (5'-O-DMT-2'-O-methyl-N6-phenoxyacetyladenosine 3'-CE phosphoramidite) in synthesizing modified oligonucleotides for RNA interference (RNAi) and antisense therapies targeting viral infections, genetic disorders, and cancer .
Properties
Molecular Formula |
C19H21N5O6 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C19H21N5O6/c1-28-16-15(27)12(7-25)30-19(16)24-10-22-14-17(20-9-21-18(14)24)23-13(26)8-29-11-5-3-2-4-6-11/h2-6,9-10,12,15-16,19,25,27H,7-8H2,1H3,(H,20,21,23,26)/t12-,15-,16-,19-/m1/s1 |
InChI Key |
DCYMOFZFSHYGEW-BGIGGGFGSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)CO)O |
Canonical SMILES |
COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)CO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural and Functional Differences
Functional Group Modifications
N6-Substituted Derivatives
- Phenoxyacetyl vs. Benzyl Groups: The phenoxyacetyl group in this compound is bulkier and more hydrophobic than benzyl derivatives (e.g., 4FL, 2OMeL) , which may reduce steric hindrance during oligonucleotide synthesis while improving cellular uptake .
Sugar Modifications
- 2'-O-Methylation: Common in 2'-O-Methyladenosine and this compound, this modification enhances RNA stability by resisting ribonuclease degradation and improving thermal stability of RNA duplexes .
- 2'-Deoxyribose: Found in N6,N6-Dimethyl-2'-deoxyadenosine, this modification shifts the compound’s role to DNA-based systems, altering sugar puckering and duplex geometry .
Preparation Methods
Methylation of the 2'-Hydroxyl Group
The 2'-O-methylation is generally achieved by selective alkylation of the 2'-hydroxyl group on the ribose sugar. This step is crucial for enhancing the stability of the nucleoside against enzymatic degradation.
- Typical Reagents and Conditions:
- Use of methylating agents such as methyl iodide or dimethyl sulfate.
- Base catalysis (e.g., NaH or KOH) in polar aprotic solvents like DMF or DMSO.
- Temperature control to avoid over-alkylation or side reactions.
N6-Phenoxyacetyl Protection
The N6 position of adenosine is selectively protected using phenoxyacetyl chloride or phenoxyacetic acid derivatives under controlled conditions.
Phase-Transfer Catalysis Method:
- The phenoxyacetylation is performed under phase-transfer catalysis in a biphasic system (aqueous NaOH and organic solvent such as dichloromethane).
- Use of tetrabutylammonium bromide (Bu4NBr) as a phase-transfer catalyst.
- Reaction times typically range from 20 to 60 minutes at room temperature.
- The reaction selectively acylates the N6 amino group without affecting other nucleophilic sites on the nucleoside.
-
- Direct acylation of silyl-protected adenosine derivatives.
- Use of silyl protecting groups (e.g., TBDMS) on the ribose hydroxyls to improve selectivity.
Purification
- The crude product is extracted from the reaction mixture by partitioning between aqueous and organic phases.
- Organic layers are dried over anhydrous sodium sulfate.
- Concentration under reduced pressure.
- Purification by flash chromatography on silica gel using solvents such as dichloromethane with small percentages of methanol or triethylamine to improve elution.
Representative Synthetic Procedure (Based on Literature)
| Step | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| 1 | Adenosine + methyl iodide, NaH, DMF, 0 °C to RT | 2'-O-methyladenosine intermediate | Selective methylation of 2'-OH |
| 2 | 2'-O-methyladenosine + phenoxyacetyl chloride, NaOH (aq), Bu4NBr, DCM biphasic system, RT, 25-60 min | This compound | Selective N6 acylation, yield ~80-85% |
| 3 | Extraction, drying, concentration, flash chromatography | Pure product | Purification to remove unreacted reagents and byproducts |
Detailed Research Findings
Selective N6 Acylation: The use of phase-transfer catalysts in a biphasic system allows for highly selective N6-phenoxyacetylation without significant side reactions at other nucleophilic sites on the nucleoside, as demonstrated by Sekine et al. and others.
Efficiency of Methylation: The 2'-O-methylation step is efficient under basic conditions using NaH and methyl iodide, providing high regioselectivity for the 2'-hydroxyl group, which is critical for subsequent N6 modification.
Purification Techniques: Flash chromatography using silica gel with triethylamine-modified solvents prevents decomposition of the sensitive nucleoside derivatives during purification.
Yields and Reaction Times: Typical yields for the overall process range from 70% to 85%, with reaction times for acylation under phase-transfer conditions being as short as 25 minutes.
Summary Table of Key Reaction Parameters
| Reaction Step | Reagents/Conditions | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|
| 2'-O-Methylation | Methyl iodide, NaH, DMF, 0 °C to RT | 1-2 hours | 75-85 | Selective methylation of 2'-OH |
| N6-Phenoxyacetylation | Phenoxyacetyl chloride, NaOH (aq), Bu4NBr, DCM biphasic, RT | 25-60 minutes | 80-85 | Phase-transfer catalysis for selective acylation |
| Purification | Extraction, drying, flash chromatography | - | - | Silica gel chromatography with triethylamine |
Q & A
Q. What are the established methods for synthesizing 2'-O-Methyl-N6-phenoxyacetyladenosine, and how can purity be validated?
Synthesis typically involves sequential modifications:
- 2'-O-Methylation : Use methyltransferase enzymes (e.g., PCIF1) or chemical agents like trimethyl phosphate under controlled pH (e.g., pH 7.2) and temperature (4–25°C) for ribose methylation .
- N6-Phenoxyacetylation : React adenosine with phenoxyacetyl chloride in anhydrous conditions, followed by purification via reverse-phase HPLC. Validate purity using LC-MS/MS (mass accuracy <2 ppm) and ¹H/¹³C NMR to confirm methylation and acetylation sites .
Q. How can researchers detect and quantify this compound in biological samples?
- LC-MS/MS : Use isotope-labeled internal standards (e.g., ¹³C/¹⁵N-adenosine derivatives) for calibration. Optimize ionization parameters (e.g., ESI+ mode, 350°C source temperature) to distinguish it from structurally similar metabolites like m6A or m6Am .
- Enzymatic Digestion : Treat RNA with RNases selective for unmethylated ribose, followed by nucleoside extraction and quantification .
Q. What analytical techniques are critical for resolving structural ambiguities in modified adenosine derivatives?
Q. What storage conditions ensure the stability of this compound?
Q. What safety protocols are essential when handling this compound?
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact (Risk Code 36/37/38). For spills, neutralize with 5% sodium bicarbonate and dispose via hazardous waste channels .
Advanced Research Questions
Q. How do enzymatic and chemical synthesis routes for this compound compare in yield and scalability?
- Enzymatic (PCIF1) : Higher specificity (≥95% yield) but limited scalability due to enzyme stability. Optimize reaction buffers (e.g., 50 mM Tris-HCl, 5 mM Mg²⁺) and monitor m6Am byproduct formation .
- Chemical : Lower specificity (70–80% yield) but scalable. Use protecting groups (e.g., tert-butyldimethylsilyl) for ribose, followed by deprotection with tetrabutylammonium fluoride .
Q. How can contradictory data on methylation dynamics (e.g., m6A vs. m6Am crosstalk) be resolved?
- Demethylase Inhibition : Treat cells with FTO/ALKBH5 inhibitors to isolate PCIF1-specific activity.
- Pulse-Chase MS : Track ²H/¹³C isotope incorporation into RNA to distinguish de novo methylation from demethylation artifacts .
Q. What methodological challenges arise in detecting this compound in vivo, and how can they be addressed?
Q. How does this compound stability vary under oxidative or thermal stress?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
